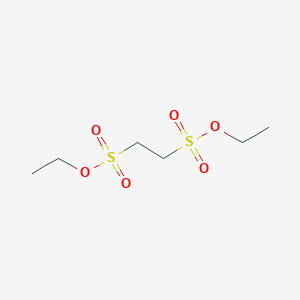

Diethyl ethane-1,2-disulfonate

Übersicht

Beschreibung

Diethyl ethane-1,2-disulfonate is a compound that has been studied in various contexts, including its role in coordination polymers and as a reactant in chemical synthesis.

Synthesis Analysis

- Diethyl ethane-1,2-disulfonate and related compounds have been synthesized in various ways. For instance, diethyl tetrasulfide can be prepared by reacting sulfur monochloride with ethanthiol (Liu Hong-xia & Hu Wei-bing, 2004).

Molecular Structure Analysis

- The molecular structure of compounds related to diethyl ethane-1,2-disulfonate has been analyzed using techniques like single-crystal X-ray diffraction. For instance, the coordination polymers with flexible disulfoxide ligands show complex stereochemistry and various configurations (Jian-Rong Li, X. Bu, & R. Zhang, 2004).

Chemical Reactions and Properties

- Diethyl ethane-1,2-disulfonate participates in various chemical reactions. For example, it can undergo rearrangements and bond cleavage under specific conditions, leading to the synthesis of new compounds (J. Bin, Jae Sang Lee, & K. Kim, 2004).

Physical Properties Analysis

- The physical properties of compounds similar to diethyl ethane-1,2-disulfonate, such as crystalline forms and symmetry, have been investigated. Different crystal forms of bis(oxonium) ethane-1,2-disulfonate, for instance, have been reported (J. Mazurek & Ana Fernandez-Casares, 2019).

Chemical Properties Analysis

- The chemical properties of diethyl ethane-1,2-disulfonate derivatives include reactivity under various conditions. The study of its derivatives provides insight into their stability and behavior in different chemical environments. For example, diethyltin-based assemblies derived from sulfonate-phosphonate ligands show interesting reactivity and structural features (R. Shankar, Archana Jain, G. Kociok‐Köhn, & K. Molloy, 2011).

Wissenschaftliche Forschungsanwendungen

Surface Chemistry on Copper : Diethyl disulfide on copper forms ethyl thiolate species, which decompose into ethylene or ethane. Higher surface coverages result in higher selectivity for ethane formation due to surface crowding (Furlong et al., 2011).

Potential Drug for Androgen-Dependent Disorders : 1,2-bis(methylsulfonyloxy)ethane shows promise as a drug for treating prostate cancer and hypersexuality in mentally ill men at low doses (Varga et al., 1996).

Influence on Molecular Conformation : The substituents in 1,1-bis(arylthio)ethanes influence the conformation of their geminal disulfones, with certain conformations being more common (Arbuzov et al., 1975).

Synthesis Methodology : Diethyl tetrasulfide can be synthesized by reacting sulfur monochloride with ethanthiol, a process confirmed by various analytical methods (Liu Hong-xia & Hu Wei-bing, 2004).

Wine Aging Process : Aging in young red wines with ethanethiol and diethyl disulfide leads to a decrease in these sulfur compounds, accelerated by oxygen (Belancic Majcenovic et al., 2002).

Properties of Lanthanide Coordination Polymers : Lanthanide coordination polymers with flexible disulfoxide ligands exhibit diverse coordination modes and configurations, presenting the first examples of disulfoxide complexes with multiple configurations (Li et al., 2004).

Photocatalytic Oxidation : TiO2 photocatalytic oxidation in a coil reactor for the destruction of gaseous diethyl sulfide allows for easy catalyst reactivation (Vorontsov, 2003).

Unique Coordination Modes in Metal Complexes : A unique tetra-nuclear AgI-disulfoxide complex exhibits unprecedented ligand coordination mode, highlighting novel aspects in the study of metal-ligand interactions (Li et al., 2005).

Eigenschaften

IUPAC Name |

diethyl ethane-1,2-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-3-11-13(7,8)5-6-14(9,10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDLSQLKUOFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCS(=O)(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl ethane-1,2-disulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)

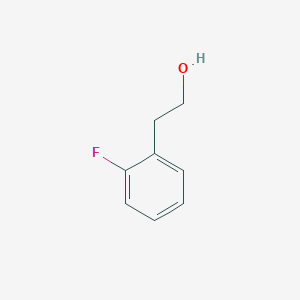

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)